molecular formula C25H19ClFN3O4 B2985488 ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate CAS No. 932458-25-8

ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B2985488
CAS No.: 932458-25-8
M. Wt: 479.89
InChI Key: HTPAJSDOICWHQD-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorophenyl group, and a benzoate ester

Properties

IUPAC Name

ethyl 4-[[2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O4/c1-2-34-24(32)15-7-10-17(11-8-15)28-22(31)14-30-21-12-9-16(26)13-19(21)23(29-25(30)33)18-5-3-4-6-20(18)27/h3-13H,2,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPAJSDOICWHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the quinazolinone intermediate.

    Acylation: The resulting intermediate undergoes acylation with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
  • Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate

Uniqueness

Ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate is unique due to its specific combination of functional groups and its quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-{2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamido}benzoate, a compound with the CAS number 941877-19-6, belongs to a class of quinazoline derivatives known for their diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClFNO4, with a molecular weight of 389.8 g/mol. The compound features a quinazoline core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H17ClFNO4
Molecular Weight389.8 g/mol
IUPAC NameThis compound
CAS Number941877-19-6

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Quinazoline Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Substitution Reactions : The introduction of chloro and fluoro groups is performed via selective halogenation techniques.
  • Acetamido Formation : The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Biological Activity

This compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives possess significant anticancer properties. Ethyl 4-{...} has been shown to inhibit cancer cell proliferation in various models, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor in metabolic pathways relevant to cancer and inflammation. Specifically, it has been shown to inhibit enzymes involved in cell signaling pathways that regulate growth and survival.

Case Studies

Several studies have explored the biological effects of ethyl 4-{...}:

  • Anticancer Study : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
    • IC50 Values : The IC50 value for breast cancer cell lines was found to be approximately 15 µM.
  • Antimicrobial Evaluation : A study reported the compound's effectiveness against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Enzyme Activity Assays : The compound was tested against specific kinases involved in cancer metabolism, showing promising inhibition rates comparable to established inhibitors.

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